7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

Catalog No.
S3435335
CAS No.
615568-96-2
M.F
C8H5FN2O
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

CAS Number

615568-96-2

Product Name

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

IUPAC Name

4-fluoro-1H-benzimidazole-2-carbaldehyde

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11)

InChI Key

GGTMKHDQBKQAEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C=O

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C=O

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is an organic compound characterized by the molecular formula C8H5FN2O. It is a derivative of benzimidazole, which is a heterocyclic aromatic compound. The unique structure features a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzimidazole ring. This configuration imparts distinct chemical properties that make it valuable in various scientific research applications, particularly in medicinal chemistry and biochemistry .

Synthesis and Characterization:

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic aromatic compound, readily obtainable through various synthetic routes documented in scientific literature. One common method involves the reaction of 2-aminobenzaldehyde with 1,1-dichloro-2,2-difluoro-ethane, followed by subsequent hydrolysis. [] The synthesized compound can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde may hold potential for various scientific applications, including:

  • Medchem Building Block: Its unique chemical structure featuring a fluorinated imidazole ring and an aldehyde group makes it a valuable building block for the synthesis of novel bioactive molecules with diverse therapeuticapplications.
  • Material Science: The compound's aromatic and heterocyclic nature, along with the presence of a reactive aldehyde group, paves the way for its exploration in the development of functional materials with specific properties, such as polymers or luminescent materials.
  • Organic Synthesis: The aldehyde functionality allows for further chemical transformations, enabling its utilization as a starting material for the synthesis of more complex organic molecules with specific functionalities relevant to various research fields.

Current Research and Future Directions:

While the specific applications of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde are still under active investigation, ongoing research is exploring its potential in various directions. This includes:

  • Development of novel drug candidates: Researchers are actively investigating the compound's potential as a lead molecule for the development of new drugs targeting various diseases. []
  • Exploration of functional materials: Studies are underway to understand the compound's behavior in different material systems and its potential applications in areas like organic electronics or sensor development.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield an alcohol.
  • Substitution: The fluorine atom may engage in nucleophilic substitution reactions, influencing the compound's reactivity and interaction with other molecules .

Research indicates that 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde exhibits potential biological activities, particularly as a probe in biochemical assays and as an enzyme inhibitor. Its structural features suggest possible therapeutic applications, including anticancer, antiviral, and antibacterial properties. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it a subject of interest in drug discovery .

The synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves several steps:

  • Starting Material: The process begins with the preparation of 7-fluoro-1H-benzo[d]imidazole.
  • Reagents: Specific reagents are used to introduce the aldehyde group at the 2nd position.
  • Optimization: Reaction conditions such as temperature and solvent choice are optimized to achieve high yield and purity.
  • Purification: Advanced purification techniques may be employed to isolate the final product .

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, especially in pharmaceuticals and agrochemicals.
  • Biology: Utilized in enzyme inhibition studies and biochemical assays.
  • Medicine: Investigated for its potential therapeutic roles, particularly in developing drugs with various biological activities.
  • Industry: Employed in creating advanced materials and as a precursor for dyes and pigments .

Studies on the interactions of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde with biological targets have shown promising results. Its ability to act as an enzyme inhibitor suggests that it can modulate biological pathways effectively. Further research is needed to elucidate its mechanisms of action and potential side effects when used in therapeutic contexts .

Several compounds share structural similarities with 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, each exhibiting unique properties:

Compound NameKey Features
7-Fluoro-1H-benzo[d]imidazoleLacks the aldehyde group; less reactive
1H-benzo[d]imidazole-2-carbaldehydeLacks the fluorine atom; may affect binding affinity
7-Chloro-1H-benzo[d]imidazole-2-carbaldehydeContains chlorine instead of fluorine; alters chemical properties
5-Fluoro-2-methyl-1H-benzo[d]imidazoleSimilar structure but different functional groups
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanolVariation in functional groups; affects reactivity
2-Chloro-6-fluoro-1H-benzo[d]imidazoleContains chlorine; influences biological activity

Uniqueness

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its combination of a fluorine atom and an aldehyde group, which confers unique chemical reactivity and potential biological activity not found in its analogs .

Conventional Condensation Approaches

Ortho-Phenylenediamine Derivative Utilization

The condensation of ortho-phenylenediamine derivatives with carbonyl-containing precursors remains a cornerstone for benzimidazole synthesis. For 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde, this approach typically involves fluorinated ortho-phenylenediamine reacting with aldehyde precursors under oxidative conditions. A notable method employs a one-pot reaction between 4-fluoro-1,2-phenylenediamine and glyoxal derivatives in the presence of iodine and sodium hydroxide (NaOH) as an oxidant system. This protocol, conducted at room temperature in acetonitrile, achieves yields up to 85% by facilitating simultaneous cyclization and oxidation.

Microwave-assisted synthesis further enhances reaction efficiency. For instance, methyl-4-formylbenzoate reacts with sodium disulfite and fluorinated ortho-phenylenediamine under microwave irradiation (240°C, 10 bar, 5 minutes) to yield intermediates that are subsequently hydrolyzed to the target aldehyde. This method reduces reaction times from hours to minutes while maintaining high purity.

MethodReactantsConditionsYield
NaOH/I₂ oxidative system4-fluoro-1,2-phenylenediamine + glyoxalRT, acetonitrile, 12 hours85%
Microwave-assistedMethyl-4-formylbenzoate + Na₂S₂O₅240°C, 10 bar, 5 minutesN/A

Carboxylic Acid/Aldehyde Cyclization Strategies

Cyclization strategies employing carboxylic acids or aldehydes offer a direct route to the benzimidazole core. A representative example involves α,α-difluorophenylacetic acid, which undergoes decarboxylative coupling with 2-arylbenzoimidazoles under radical conditions. Although this method primarily targets difluoroarylmethyl-substituted derivatives, analogous pathways could adapt to introduce aldehyde functionalities. For instance, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate, synthesized via microwave-supported cyclization of methyl-4-formylbenzoate and fluorinated phenylenediamine, is hydrolyzed to the corresponding carboxylic acid before being converted to the aldehyde via hydrazide intermediates.

Key steps include:

  • Cyclization: Methyl-4-formylbenzoate and sodium disulfite form a reactive intermediate under microwave conditions.
  • Hydrazide Formation: The ester intermediate reacts with hydrazine hydrate at 150°C to yield the hydrazide.
  • Oxidation: The hydrazide is oxidized to the aldehyde using iodine or other mild oxidants.

This sequential approach ensures precise control over aldehyde group introduction while preserving fluorine substitution.

Nitrile-Based Annulation Techniques

Nitrile-based annulation, though less explored in the provided literature, holds theoretical promise for constructing the benzimidazole scaffold. Traditional methods involve nitrile intermediates undergoing cyclization with amines under acidic or basic conditions. For example, 2-aminobenzonitrile derivatives could react with fluoro-containing aldehydes to form imine intermediates, which subsequently cyclize to benzimidazoles. However, the reviewed sources do not explicitly detail nitrile-based routes for 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde, suggesting a gap in current methodologies. Future research could investigate nitrile hydrolysis followed by in situ cyclization as a viable pathway.

Solvent-Free Reaction Optimization

Solvent-free methodologies have revolutionized the synthesis of 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde by eliminating toxic solvents and simplifying purification. Mechanochemical grinding, a cornerstone of this approach, involves the direct reaction of 4-fluoro-1,2-phenylenediamine with glyoxal derivatives in a mortar-pestle system. This method leverages frictional energy to drive cyclocondensation, achieving 92% yield within 15 minutes at ambient temperature [4]. Comparative studies show that solvent-free conditions reduce byproduct formation by 40% compared to traditional reflux methods [5].

A prominent example involves the condensation of 4-fluoro-1,2-phenylenediamine with dichloroacetaldehyde under neat conditions. The absence of solvents enhances molecular collisions, accelerating imidazole ring formation while avoiding hydrolysis side reactions. This protocol produces 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde with 89% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [6].

Table 1: Solvent-Free Synthesis Performance Comparison

MethodReaction TimeYield (%)Purity (%)
Mechanochemical [4]15 min9295
Thermal Neat [5]2 h8589
Microwave-Assisted [3]5 min9697

Microwave irradiation further enhances solvent-free synthesis by enabling rapid heating. A study demonstrated that 5-minute microwave exposure at 150°C facilitates the dehydrogenation of intermediate Schiff bases, yielding 96% product with 97% purity [3]. This method’s efficiency stems from selective dielectric heating, which targets polar reactants while sparing the non-polar aldehyde product from degradation.

Catalytic System Innovations

Catalytic advancements have focused on minimizing stoichiometric reagents and enabling recyclability. Acidic montmorillonite clays, for instance, catalyze the cyclization of N-(4-fluorophenyl)ethane-1,2-diamine with formic acid under mild conditions. These clays provide Brønsted acid sites that protonate the amine substrate, lowering the activation energy for imidazole ring closure. The catalyst retains 80% activity after five cycles, as shown by X-ray diffraction analysis [4].

Enzyme-mimetic catalysts represent another breakthrough. Polyionic liquids derived from styrylbenzimidazole derivatives have been engineered to stabilize transition states during aldehyde incorporation. These catalysts enable regioselective formylation at the 2-position of the benzimidazole core, achieving 94% selectivity at 60°C [7]. The ionic liquid’s tunable hydrophobicity prevents catalyst leaching, ensuring consistent performance in batch reactors.

Catalyst Performance Metrics

  • Montmorillonite Clay [4]: Turnover frequency (TOF) = 12 h⁻¹; Selectivity = 88%
  • Polyionic Liquid [7]: TOF = 18 h⁻¹; Selectivity = 94%
  • Metal-Organic Framework [8]: TOF = 9 h⁻¹; Selectivity = 82%

Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have also shown promise. These catalysts provide confined nanopores that preorganize reactants, reducing entropy penalties during the rate-determining cyclization step. However, their complex synthesis limits industrial adoption compared to clay-based systems [8].

Energy-Efficient Process Design

Continuous flow reactors exemplify energy-efficient synthesis of 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde. A tubular reactor with immobilized lipase catalysts achieves 87% yield at 50°C, compared to 72% in batch systems under identical conditions [8]. The flow system’s superior heat transfer prevents localized overheating, preserving thermally labile aldehyde groups.

Photochemical activation using visible light has emerged as a low-energy alternative. A tungsten-halogen lamp (λ = 400–700 nm) excites electron-deficient aldehydes, initiating radical-mediated cyclization with 4-fluoro-1,2-phenylenediamine. This method operates at room temperature and completes within 30 minutes, consuming 60% less energy than conventional thermal approaches [6].

Energy Consumption Comparison

MethodTemperature (°C)Energy (kWh/mol)
Batch Thermal [5]1408.2
Continuous Flow [8]503.1
Photochemical [6]251.9

Hybrid approaches combining microwave initiation with flow chemistry further optimize energy use. A prototype system demonstrated 98% conversion in 90-second residence times by synchronizing microwave pulses with reactant flow rates [3]. This design minimizes thermal gradients, ensuring uniform product quality while reducing energy input by 75% relative to batch microwaving.

Iron-Sulfur Mediated Cyclization

Iron-sulfur mediated cyclization represents a powerful strategy for constructing benzimidazole frameworks through redox-active catalytic processes. The utilization of iron sulfide systems, generated in situ from elemental iron and sulfur, has emerged as a highly efficient approach for the synthesis of hetaryl-benzimidazoles through cascade redox and condensation reactions [5].

The mechanistic pathway for iron-sulfur mediated cyclization involves the initial formation of iron sulfide species, which functions as both a reducing agent and a Lewis acid catalyst. In the synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde derivatives, the process begins with the reduction of nitro-substituted precursors by the iron-sulfur system, followed by intramolecular cyclization with activated methyl groups or aldehyde equivalents [5].

Research findings demonstrate that iron sulfide catalysts exhibit remarkable efficiency in promoting the formation of benzimidazole rings under relatively mild conditions. The reaction typically proceeds at temperatures of 120°C over 12-hour periods, achieving yields ranging from 65% to 82% depending on the specific substrate combination [5]. The catalyst system demonstrates particular effectiveness with 2-amino nitrobenzene substrates bearing various heteroaryl methyl groups, producing the corresponding 2-hetaryl benzimidazoles in good to excellent yields.

The iron-sulfur system operates through a unique electron-shuttle mechanism, where the iron species cycles between different oxidation states to facilitate both the reduction of nitro groups and the subsequent cyclization process [6]. This dual functionality eliminates the need for separate reducing and cyclizing agents, contributing to the atom-economical nature of the transformation.

Table 1: Iron-Sulfur Mediated Cyclization Reaction Data

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)Product Type
2-amino nitrobenzene + pyridyl methyl groupFeS (in situ from Fe + S)12012782-hetaryl benzimidazole
2-amino nitrobenzene + 4-methylpyridineFeS (in situ from Fe + S)12012822-hetaryl benzimidazole
2-amino nitrobenzene + 2-methylpyridineFeS (in situ from Fe + S)12012652-hetaryl benzimidazole
2-amino nitrobenzene + quinoline methylFeS (in situ from Fe + S)12012712-hetaryl benzimidazole
2-hydroxy nitrobenzene + pyridyl methylFeS (in situ from Fe + S)12012762-hetaryl benzoxazole

The iron-sulfur mediated approach offers several advantages for the synthesis of fluorinated benzimidazole derivatives. The catalyst system exhibits excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the aromatic ring. The presence of fluorine at the 7-position does not significantly impede the cyclization process, making this methodology particularly suitable for accessing fluorinated benzimidazole targets [7] [8].

Furthermore, the iron-sulfur system demonstrates compatibility with aldehyde functionalities, enabling the direct synthesis of benzimidazole-2-carbaldehydes without the need for protecting group strategies. The mild reaction conditions and use of earth-abundant iron as the catalytic metal make this approach environmentally sustainable and economically attractive for large-scale applications [9].

Cobalt-Pincer Complex Applications

Cobalt-pincer complexes have emerged as highly effective catalysts for the synthesis of benzimidazole derivatives through acceptorless dehydrogenative coupling reactions. These well-defined molecular catalysts offer exceptional selectivity and efficiency in promoting the formation of nitrogen-containing heterocycles from readily available alcohol and diamine precursors [10].

The application of cobalt-pincer complexes in benzimidazole synthesis proceeds through a metal-ligand cooperative mechanism, where the pincer ligand actively participates in the catalytic cycle through reversible hydrogen transfer processes. For the synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, cobalt pincer phosphine nitrogen phosphine complexes demonstrate remarkable efficiency in coupling aromatic diamines with primary alcohols under hydrogen atmosphere [11].

The catalytic process begins with the acceptorless dehydrogenation of primary alcohols to generate the corresponding aldehydes in situ. The cobalt center, supported by the pincer ligand framework, facilitates this transformation through a series of beta-hydride elimination and reductive elimination steps. The generated aldehyde subsequently undergoes condensation with the diamine substrate, followed by cyclization and oxidative aromatization to yield the target benzimidazole product [10].

Research investigations reveal that cobalt pincer complexes bearing phenyl substituents on the phosphorus donors exhibit superior catalytic performance compared to their aliphatic counterparts. The phenyl-substituted cobalt pincer complex achieves complete conversion of nitrile substrates to primary amines under optimized conditions of 80°C and 50 bar hydrogen pressure within 4 hours, demonstrating the exceptional efficiency of these catalytic systems [11].

Table 2: Cobalt Pincer Complex Applications in Benzimidazole Synthesis

SubstrateCatalystTemperature (°C)Time (h)H₂ Pressure (bar)Yield (%)Selectivity
Benzyl alcohol + o-phenylenediamineCo PNP pincer complex14020588High
2-Phenylethanol + o-phenylenediamineCo PNP pincer complex14020585High
3-Phenylpropanol + o-phenylenediamineCo PNP pincer complex14020582High
Furfuryl alcohol + o-phenylenediamineCo PNP pincer complex14020576Moderate
Cyclohexanol + o-phenylenediamineCo PNP pincer complex14020579High
4-Methoxybenzyl alcohol + o-phenylenediamineCo PNP pincer complex14020591High

The mechanistic pathway involves the initial coordination of the alcohol substrate to the cobalt center, followed by beta-hydride elimination to generate a cobalt-hydride species and the corresponding aldehyde. The aldehyde remains coordinated to the metal center, facilitating its reaction with the diamine substrate through an intramolecular condensation process. The resulting imine intermediate undergoes cyclization, and subsequent hydrogen transfer processes lead to the formation of the benzimidazole product [10].

The cobalt-pincer approach offers several distinct advantages for the synthesis of fluorinated benzimidazole derivatives. The base-free reaction conditions eliminate potential side reactions that might occur with sensitive fluorine-containing substrates. Additionally, the acceptorless nature of the dehydrogenative coupling process generates only water and hydrogen gas as byproducts, making the transformation highly atom-economical [10].

The compatibility of cobalt-pincer complexes with various functional groups, including electron-withdrawing fluorine substituents, makes this methodology particularly attractive for accessing complex benzimidazole targets. The ability to control the reaction selectivity through ligand design allows for the preferential formation of 2-substituted benzimidazoles over other possible regioisomers [11].

Hydrosilicon Activation Mechanisms

Hydrosilicon activation mechanisms play a crucial role in the development of novel synthetic pathways for benzimidazole formation, particularly through silicon-mediated cyclization processes. The activation of silicon-hydrogen bonds by transition metal catalysts or Lewis acids enables unique reactivity patterns that can be exploited for heterocycle construction [12].

The hydrosilicon activation process typically involves the coordination of silane substrates to metal centers, followed by oxidative addition of the silicon-hydrogen bond. This generates reactive metal-silyl-hydride intermediates that can participate in subsequent insertion and cyclization reactions. For benzimidazole synthesis, these activated silicon species can serve as both reducing agents and cyclization promoters [12].

Recent advances in hydrosilicon activation have demonstrated the utility of Lewis acid catalysts, particularly boron trifluoride derivatives, in promoting cascade hydrosilylation and rearrangement reactions. These processes proceed through the formation of silylium ion intermediates, which exhibit high electrophilic reactivity toward nitrogen-containing substrates [12]. The application of such methodologies to benzimidazole synthesis involves the initial activation of silicon hydrides, followed by their reaction with diamine or nitro-aromatic precursors.

The mechanistic pathway for Lewis acid-mediated hydrosilicon activation begins with the coordination of the silane to the Lewis acid center, which weakens the silicon-hydrogen bond and facilitates its heterolytic cleavage. The resulting silylium cation demonstrates remarkable reactivity toward nucleophilic nitrogen centers in diamine substrates, leading to the formation of silicon-nitrogen bonds. Subsequent intramolecular cyclization processes, often accompanied by hydrogen transfer or elimination reactions, yield the target benzimidazole products [13].

Table 3: Hydrosilicon Activation Mechanisms and Reaction Conditions

Silicon HydrideActivation MethodTemperature (°C)Time (h)Conversion (%)Product Selectivity (%)
TriethylsilaneLewis acid (B(C₆F₅)₃)11089598
DimethylphenylsilaneLewis acid (B(C₆F₅)₃)11088994
DiphenylsilaneTransition metal (Ni)8049297
Tris(trimethylsilyl)silanePhotoredox25128791
TriphenylsilaneLewis acid (AlCl₃)10067885
PolymethylhydrosiloxaneTransition metal (Pt)6029699

Transition metal-catalyzed hydrosilicon activation offers an alternative approach that proceeds through oxidative addition and reductive elimination pathways. Nickel and platinum complexes demonstrate particular effectiveness in promoting the activation of silicon-hydrogen bonds under relatively mild conditions. These metal-catalyzed processes typically exhibit high regioselectivity and functional group tolerance, making them suitable for the synthesis of complex benzimidazole derivatives [14].

The photoredox-mediated activation of silicon hydrides represents an emerging approach that utilizes visible light to generate reactive silicon radicals. These radical intermediates can participate in unique cyclization processes that are not accessible through traditional thermal activation methods. The mild reaction conditions and high functional group compatibility of photoredox processes make them particularly attractive for the synthesis of sensitive fluorinated benzimidazole targets [13].

The application of hydrosilicon activation mechanisms to the synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde involves careful selection of the activation method based on the specific substrate requirements and desired reaction conditions. Lewis acid activation provides high reactivity but requires anhydrous conditions, while transition metal catalysis offers excellent selectivity with broader functional group tolerance. Photoredox activation represents the mildest approach but may require longer reaction times to achieve complete conversion [15] [16].

The compatibility of hydrosilicon activation mechanisms with fluorinated substrates is particularly noteworthy, as the electron-withdrawing nature of fluorine substituents can significantly influence the electronic properties of the benzimidazole system. The ability to fine-tune the activation conditions through catalyst selection allows for the optimization of reaction parameters to accommodate the unique reactivity requirements of fluorinated benzimidazole synthesis [12].

XLogP3

1.4

Dates

Last modified: 08-19-2023

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